molecular formula C18H21ClN4O2 B2685277 (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone CAS No. 1428355-16-1

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone

Cat. No. B2685277
CAS RN: 1428355-16-1
M. Wt: 360.84
InChI Key: QAKYZPZVTXCCCH-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a piperazine ring, a pyrazolo[5,1-b][1,3]oxazine ring, and a ketone group . Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques can provide information about the functional groups present in the compound and their arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance its solubility in water. The compound’s molecular weight, number of hydrogen bond donors and acceptors, and other properties could be evaluated according to Lipinski’s rule of five (RO5) to assess its drug-likeness .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. In the case of our compound, researchers have synthesized related indole derivatives and evaluated their efficacy against viruses. For instance:

Anti-HIV Potential

Indole derivatives have also been explored as anti-HIV agents. While specific studies on our compound are limited, related indole structures have shown promise in inhibiting HIV-1 .

Antitubercular Activity

Indole-based compounds have been studied as potential antitubercular agents. Although our compound hasn’t been directly evaluated, its indole moiety suggests it might be worth investigating in the context of tuberculosis treatment.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicity studies. It’s important to note that compounds with similar structures have been found to be non-toxic to human cells .

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-3-4-14(19)11-16(13)21-6-8-22(9-7-21)17(24)15-12-20-23-5-2-10-25-18(15)23/h3-4,11-12H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKYZPZVTXCCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone

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